

Application Notes and Protocols for Assessing Sq-109 Synergy with Other Antibiotics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sq-109 is a novel ethylenediamine-based drug candidate with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its primary mechanism of action involves the inhibition of MmpL3, a crucial transporter protein responsible for shuttling mycolic acid precursors across the mycobacterial cell membrane for cell wall synthesis[1]. This unique target makes Sq-109 an attractive component for combination therapies, as it has the potential to act synergistically with existing antibiotics, enhance their efficacy, and shorten treatment durations. In vitro studies have demonstrated synergistic interactions between Sq-109 and key first-line anti-tuberculosis drugs such as isoniazid and rifampicin, as well as the newer drug bedaquiline. An additive effect has been observed with streptomycin, while no significant interaction has been noted with ethambutol or pyrazinamide.

These application notes provide detailed protocols for assessing the synergistic potential of **Sq-109** with other antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill assay.

Data Presentation

Table 1: Typical Minimum Inhibitory Concentrations (MICs) for M. tuberculosis H37Rv



The following table summarizes the typical MIC ranges for **Sq-109** and its potential synergistic partners against the reference strain Mycobacterium tuberculosis H37Rv. These values should be determined experimentally for the specific strains used in any synergy study.

Antibiotic	Typical MIC Range (μg/mL)
Sq-109	0.7 - 1.56[2]
Isoniazid	0.02 - 0.1[3][4]
Rifampicin	0.125 - 0.5[1][5]
Streptomycin	0.5 - 2.0[4][6]
Bedaquiline	0.06 - 0.12

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

The Fractional Inhibitory Concentration Index (FICI) is calculated from the results of the checkerboard assay to quantify the nature of the interaction between two antibiotics.

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to 4.0	Additive/Indifference
> 4.0	Antagonism

Experimental Protocols Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents. It involves testing a range of concentrations of each drug alone and in combination.

Materials:



- Mycobacterium tuberculosis strain of interest (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-albumin-dextrosecatalase) and 0.05% Tween 80
- **Sq-109** and partner antibiotic(s)
- Sterile 96-well microtiter plates
- Incubator (37°C)
- Microplate reader (optional, for spectrophotometric reading)
- Resazurin solution (for viability assessment)

Procedure:

- Prepare Antibiotic Stock Solutions: Prepare stock solutions of Sq-109 and the partner antibiotic in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected MIC.
- Determine Minimum Inhibitory Concentration (MIC): Prior to the synergy assay, determine
 the MIC of each antibiotic individually for the M. tuberculosis strain using the broth
 microdilution method.
- Prepare Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Set up the Checkerboard Plate:
 - In a 96-well plate, create a two-dimensional gradient of the two antibiotics.
 - Along the x-axis (e.g., columns 2-11), prepare serial two-fold dilutions of Sq-109, starting from a concentration of 4x MIC.
 - Along the y-axis (e.g., rows B-G), prepare serial two-fold dilutions of the partner antibiotic, also starting from 4x MIC.



- Column 1 should contain only the partner antibiotic in serial dilutions (MIC control).
- Row A should contain only Sq-109 in serial dilutions (MIC control).
- Well H12 should serve as a growth control (no antibiotics).
- Well G12 should serve as a sterility control (no inoculum).
- Inoculate the Plate: Add the prepared M. tuberculosis inoculum to all wells except the sterility control.
- Incubate: Seal the plate and incubate at 37°C for 7-14 days.
- Determine Growth Inhibition: After incubation, assess mycobacterial growth. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the drug that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well that shows no growth using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The Σ FIC is the lowest FICI value obtained for any of the non-inhibitory combinations.

Protocol 2: Time-Kill Synergy Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antibiotics over time and can confirm synergistic interactions observed in the checkerboard assay.

Materials:

- Mycobacterium tuberculosis strain of interest
- Middlebrook 7H9 broth with supplements
- Sq-109 and partner antibiotic(s)



- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Middlebrook 7H10 or 7H11 agar plates
- Sterile saline or PBS with 0.05% Tween 80 for dilutions

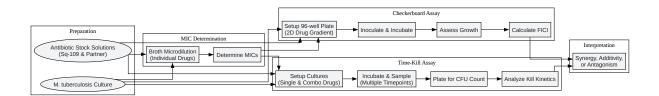
Procedure:

- Prepare Inoculum: Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay, adjusting to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in culture tubes.
- Set up Test Conditions: Prepare culture tubes with the following conditions:
 - Growth control (no antibiotic)
 - Sq-109 alone (at a sub-MIC concentration, e.g., 0.5x MIC)
 - Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
 - Sq-109 and partner antibiotic in combination (at the same sub-MIC concentrations)
- Incubate: Incubate the tubes at 37°C with shaking.
- Sample at Time Points: At designated time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.
- Determine Viable Cell Counts: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS with Tween 80. Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
- Incubate Plates: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
- Count Colonies: Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL for each time point and condition.



Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically
defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active
single agent at a specific time point.

Mandatory Visualizations



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